N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related carboxamide derivatives is described in the papers. For instance, a method for synthesizing 1-aryl-4-hydroxy-N,N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides is developed by reacting 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide with aryl isocyanates in the presence of sodium hydride . Although the target compound is not a naphthyridine derivative, the methodology involving the reaction of chloropyridine derivatives with isocyanates could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of the target compound would likely exhibit hydrogen bonding due to the presence of the carboxamide group, as seen in the novel carboxamide-pyridine N-oxide synthon . The pyridinone part of the molecule could contribute to the formation of hydrogen bonds and possibly engage in π-π stacking interactions, which could be relevant for its potential use in crystal engineering or pharmaceutical applications.
Chemical Reactions Analysis
The papers describe various chemical reactions involving carboxamide derivatives. For example, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening in the presence of trifluoroacetic acid . Although the target compound does not contain a pyrrolidine ring, the reactivity of the carboxamide group under acidic conditions could be similar. The presence of a hydroxy group in the target compound also suggests potential for oxidation and formation of other derivatives, as seen with 4-hydroxypyrroles .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from related structures. Carboxamide derivatives often have moderate yields and can exhibit a range of activities, such as antioxidant properties . The presence of substituents like chloro, hydroxyl, and amino groups can significantly influence the antioxidant activity of these compounds. The target compound's furan ring could also contribute to its reactivity and potential biological activity. The synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their esters, which showed antianaphylactic activity, indicates that the pyridine moiety in the target compound could be crucial for its biological properties .
properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10-7-13(11(2)21-10)15(20)16-8-12(18)9-17-6-4-3-5-14(17)19/h3-7,12,18H,8-9H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHDFMAACCOZRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(CN2C=CC=CC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2,5-dimethylfuran-3-carboxamide |
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